molecular formula C21H22N2O2 B13811730 4,4'-Diamino-3,3'-dimethoxytriphenylmethane CAS No. 6259-05-8

4,4'-Diamino-3,3'-dimethoxytriphenylmethane

Cat. No.: B13811730
CAS No.: 6259-05-8
M. Wt: 334.4 g/mol
InChI Key: MLYNBXBOZUQBFW-UHFFFAOYSA-N
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Description

4,4’-Diamino-3,3’-dimethoxytriphenylmethane is an organic compound with the molecular formula C21H22N2O2 and a molecular weight of 334.41 g/mol . It is characterized by the presence of two amino groups and two methoxy groups attached to a triphenylmethane core. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diamino-3,3’-dimethoxytriphenylmethane typically involves the reaction of 3,3’-dimethoxybenzidine with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the triphenylmethane structure . The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the condensation process.

Industrial Production Methods

In industrial settings, the production of 4,4’-Diamino-3,3’-dimethoxytriphenylmethane may involve large-scale batch or continuous processes. The raw materials, including 3,3’-dimethoxybenzidine and benzaldehyde, are mixed in the presence of an acid catalyst. The reaction mixture is then heated to promote the condensation reaction, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Diamino-3,3’-dimethoxytriphenylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Diamino-3,3’-dimethoxytriphenylmethane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential use in biological assays and staining techniques.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-Diamino-3,3’-dimethoxytriphenylmethane involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dimethoxy-4,4’-diaminotriphenylmethane
  • Bis-(3-methoxy-4-aminophenyl)-phenylmethane
  • 3,3’-Dijod-azobenzol

Uniqueness

4,4’-Diamino-3,3’-dimethoxytriphenylmethane is unique due to its specific substitution pattern on the triphenylmethane core. The presence of both amino and methoxy groups provides a distinct set of chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

6259-05-8

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-[(4-amino-3-methoxyphenyl)-phenylmethyl]-2-methoxyaniline

InChI

InChI=1S/C21H22N2O2/c1-24-19-12-15(8-10-17(19)22)21(14-6-4-3-5-7-14)16-9-11-18(23)20(13-16)25-2/h3-13,21H,22-23H2,1-2H3

InChI Key

MLYNBXBOZUQBFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N)OC)N

Origin of Product

United States

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